molecular formula C24H19ClO3 B11155307 3-benzyl-7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one

3-benzyl-7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11155307
M. Wt: 390.9 g/mol
InChI Key: CDJGODQPSAMPNU-UHFFFAOYSA-N
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Description

3-Benzyl-7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex structure, which includes a benzyl group, a chlorophenyl group, and a methoxy group attached to a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the chromen-2-one core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the chromen-2-one core.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using methanol and a suitable methylating agent such as dimethyl sulfate.

Industrial Production Methods

Industrial production of 3-benzyl-7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Chlorophenyl halides, benzyl chloride, methanol, dimethyl sulfate

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Benzyl-7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: It is used in biological research to study its effects on various cellular processes and pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules.

    Pharmacological Research: Researchers investigate its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

Mechanism of Action

The mechanism of action of 3-benzyl-7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-4-methyl-2H-chromen-2-one: Lacks the chlorophenyl and methoxy groups.

    7-[(3-Chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one: Lacks the benzyl group.

    3-Benzyl-7-methoxy-4-methyl-2H-chromen-2-one: Lacks the chlorophenyl group.

Uniqueness

3-Benzyl-7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one is unique due to the presence of all three functional groups (benzyl, chlorophenyl, and methoxy) attached to the chromen-2-one core. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H19ClO3

Molecular Weight

390.9 g/mol

IUPAC Name

3-benzyl-7-[(3-chlorophenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C24H19ClO3/c1-16-21-11-10-20(27-15-18-8-5-9-19(25)12-18)14-23(21)28-24(26)22(16)13-17-6-3-2-4-7-17/h2-12,14H,13,15H2,1H3

InChI Key

CDJGODQPSAMPNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

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